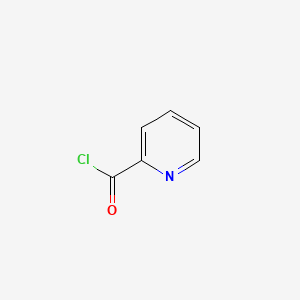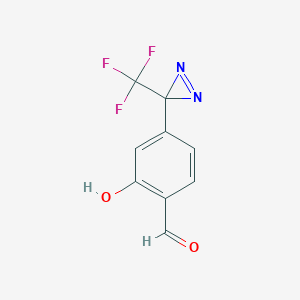
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a specialized organic compound known for its unique structure and reactivity. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group and a benzaldehyde moiety. The presence of the trifluoromethyl group and the diazirine ring imparts unique chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirine ring.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, typically using reagents like formyl chloride or a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying binding sites of drug targets.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing for the covalent modification of target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a powerful tool in chemical biology and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Lacks the diazirine ring but shares the trifluoromethyl and hydroxy groups.
4-(Trifluoromethyl)salicylaldehyde: Similar structure but without the diazirine ring.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
The presence of the diazirine ring in 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde makes it unique compared to similar compounds. This ring allows for the generation of reactive carbene intermediates upon UV irradiation, enabling specific and covalent modifications of target molecules. This property is particularly valuable in photoaffinity labeling and studying complex biological systems.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQFZXNSVZPFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



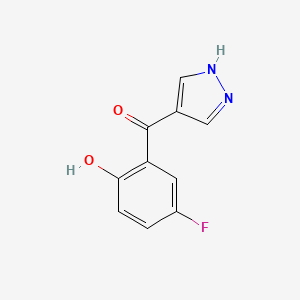
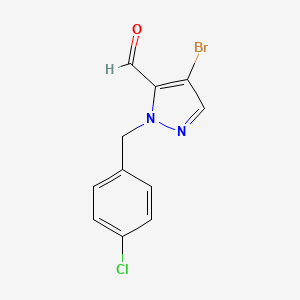
![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)
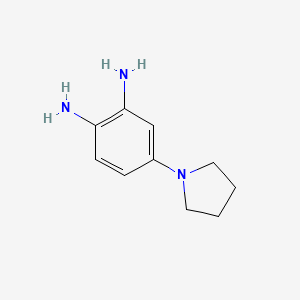

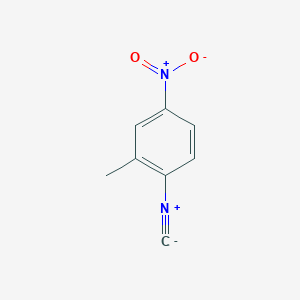
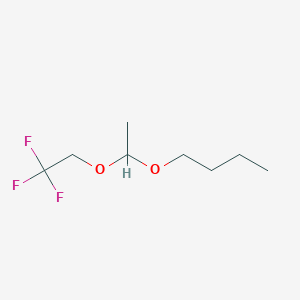
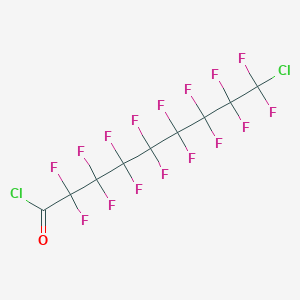
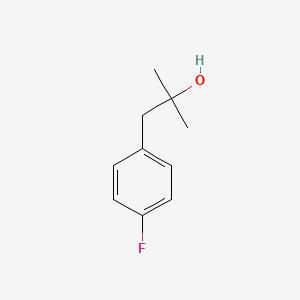
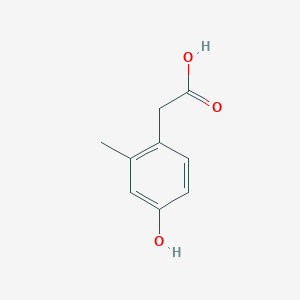
![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)
